(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)
Overview
Description
(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) is a chiral compound that has been widely used in organic chemistry as a chiral auxiliary agent. This compound has a unique structure that allows it to induce chirality in other molecules, making it an important tool for synthesizing enantiomerically pure compounds.
Scientific Research Applications
Catalysis and Ligand Synthesis : A study by Mariz et al. (2008) introduced a bis-sulfoxide with a binaphthyl backbone as a chiral ligand in late-transition metal catalysis. This ligand, known as p-tol-BINASO, derived from 1,1'-binaphthalene-2,2'-diyl-bis-(p-tolylsulfoxide), shows excellent reactivity and selectivity in the asymmetric 1,4-addition of arylboronic acids to cyclic α,β-unsaturated ketones and esters (Mariz et al., 2008).
Resolution of Optical Isomers : Tamai et al. (1990) used (R)-2-aminobutanol for the resolution of optical isomers of 1,1'-binaphthalene-2,2'-diyl hydrogen phosphate, providing a practical route to highly pure enantiomers of 2,2'-dihydroxy-1,1'-binaphthalene (Tamai et al., 1990).
Synthesis of Derivatives and Ligands : Liu et al. (2003) reported an economic and practical method for preparing enantiomerically pure [1,1'-binaphthalene]-2,2'-diols, using a specific resolving agent to achieve high yields of enantiomerically pure products (Liu et al., 2003).
Applications in Organometallic Chemistry : Russell et al. (2009) synthesized and characterized two binaphthyl trisilanes, with reactions involving 2,2'-dilithio-1,1'-binaphthyl and other compounds. These compounds are significant in the study of organometallic structures (Russell et al., 2009).
Hydroformylation Catalysts : Herrmann et al. (1995) developed new efficient water-soluble catalysts for two-phase olefin hydroformylation using BINAS-Na, a compound derived from 1,1'-binaphthalene-2,2'-diyl. This catalyst showed high activities and productivities in the hydroformylation of propene (Herrmann et al., 1995).
Crystal Structure Analysis : Rüffer and Bräuer (2007) prepared and determined the crystal structure of (R)-Diethyl N,N′-[1,1′-binaphthalene]-2,2′-bis(oxamate), contributing to the understanding of molecular structures and interactions in such compounds (Rüffer & Bräuer, 2007).
Asymmetric Hydrogenation in Water : Wan and Davis (1993) reported the synthesis of sulfonated 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (binap) and its application in asymmetric hydrogenation in water, highlighting its potential in green chemistry applications (Wan & Davis, 1993).
Mechanism of Action
Target of Action
The primary target of ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) is the formation of enantioselective supramolecular gels . This compound is known to interact with one enantiomer of chiral amines, specifically 1,1’-binaphthalene-2,2’-diamine .
Mode of Action
The compound interacts with its targets through intermolecular hydrogen bonds , π–π stacking , and chirality-induced interactions . These interactions lead to the enantioselective self-assembly of the compound to form a gel or solution .
Biochemical Pathways
The compound’s ability to form enantioselective supramolecular gels suggests it may influence pathways related tochiral recognition and self-assembly .
Pharmacokinetics
Given its use in research settings , it’s likely that these properties are carefully controlled to ensure optimal bioavailability.
Result of Action
The result of the compound’s action is the formation of enantioselective supramolecular gels . This can be visually observed and is highly selective, with little interference from similar organic compounds and common cations and anions .
Safety and Hazards
Trifluoromethanesulfonimide, a related compound, is classified as Acute Tox. 3 Oral, Aquatic Chronic 3, and Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .
properties
IUPAC Name |
[1-[2-(trifluoromethylsulfonyloxy)naphthalen-1-yl]naphthalen-2-yl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F6O6S2/c23-21(24,25)35(29,30)33-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)34-36(31,32)22(26,27)28/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJLCOSEYYZULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155257 | |
Record name | Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128544-05-8, 128575-34-8, 126613-06-7 | |
Record name | (S)-BINOL bis(triflate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128544-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128575-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126613-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126613067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diyl ester, stereoisomer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-[1,1'-binaphthalene]-2,2'-diyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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